molecular formula C15H23NO B1488628 {1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol CAS No. 1455066-73-5

{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol

Cat. No.: B1488628
CAS No.: 1455066-73-5
M. Wt: 233.35 g/mol
InChI Key: QYBROVMWOSRYRR-UHFFFAOYSA-N
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Description

{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol is a piperidine-derived compound featuring a 3,4-dimethylphenyl group attached to the piperidine nitrogen via a benzyl linkage and a hydroxymethyl (-CH2OH) group at the 4-position of the piperidine ring. The 3,4-dimethylphenyl substituent contributes to lipophilicity and steric bulk, which may influence binding affinity and metabolic stability compared to halogenated or methoxylated analogues.

Properties

IUPAC Name

[1-[(3,4-dimethylphenyl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12-3-4-15(9-13(12)2)10-16-7-5-14(11-17)6-8-16/h3-4,9,14,17H,5-8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBROVMWOSRYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCC(CC2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound also binds to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Cellular Effects

The effects of {1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to activate certain signaling pathways that lead to changes in gene expression, thereby affecting cellular behavior. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, {1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic uses.

Temporal Effects in Laboratory Settings

The effects of {1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of {1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At high doses, the compound can induce toxic or adverse effects, including cellular damage and metabolic disturbances. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.

Metabolic Pathways

{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in their concentrations. These interactions are important for understanding the compound’s metabolic effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of {1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions can influence the compound’s accumulation and activity, affecting its overall efficacy and safety.

Subcellular Localization

The subcellular localization of {1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall effects on cellular function.

Biological Activity

{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3,4-dimethylphenyl group. Its structural uniqueness contributes to its diverse biological activities.

The biological activity of {1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol is primarily attributed to its interactions with various receptors and enzymes. Similar compounds have been shown to influence several biochemical pathways, leading to significant molecular and cellular impacts.

Target Receptors

  • Dopamine Receptors : Modulation of dopaminergic signaling pathways may contribute to neuropharmacological effects.
  • Serotonin Receptors : Potential interactions with serotonin receptors suggest implications for mood regulation and anxiety disorders.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the efficacy of {1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol. Key parameters include:

  • Absorption : The compound's bioavailability can be influenced by its solubility and stability in physiological conditions.
  • Distribution : Lipophilicity plays a role in how the compound distributes throughout the body.
  • Metabolism : Enzymatic pathways that process the compound can affect its therapeutic potential.
  • Excretion : Renal or hepatic pathways determine how the compound is eliminated from the body.

Biological Activity Overview

The following table summarizes the various biological activities associated with {1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol based on available research:

Activity Description
AntidepressantPotential modulation of serotonin and dopamine pathways.
AntimicrobialIn vitro studies suggest activity against certain bacterial strains.
AnticancerInduces apoptosis in specific cancer cell lines through multiple mechanisms.
AntimalarialShows promise in inhibiting Plasmodium falciparum growth.

1. Antidepressant Activity

A study assessed the impact of similar piperidine derivatives on depression-like behavior in animal models. The results indicated that these compounds could significantly reduce depressive symptoms, suggesting a potential therapeutic application for mood disorders.

2. Anticancer Effects

Research has demonstrated that {1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol exhibits cytotoxic effects on various cancer cell lines. The mechanism involves apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer agent.

3. Antimicrobial Properties

In vitro evaluations revealed that this compound possesses antimicrobial activity against several pathogenic bacteria. Further studies are needed to elucidate its mechanism and efficacy in clinical settings.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Substituents on Benzyl Group Piperidine Position Functional Group Molecular Weight Key Properties/Activity
{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol (Target) 3,4-dimethylphenyl 4 -CH2OH ~263.36* Moderate lipophilicity; potential σ1 receptor interaction (inferred from analogues)
{1‑[(4‑Chlorophenyl)methyl]piperidin‑4‑yl}(4‑fluorophenyl)methanol (8c) 4-chlorophenyl 4 -C(4-FPh)OH 349.83 Melting point: 113–116°C; σ1 receptor ligand activity
[1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 8) 3,4-dichlorophenyl 4 -C(4-FPh)OH 384.28 Antimalarial IC50: 1.03 μg/mL (resistant strain); high selectivity (SI = 15–182)
[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7) 4-fluorophenyl 4 -C(4-FPh)OH 344.35 Antimalarial IC50: 1.62 μg/mL (resistant strain)
(S)-(2,3-Dimethoxyphenyl)(1-(4-fluorophenethyl)piperidin-4-yl)methanol 2,3-dimethoxyphenyl 4 -CH2OH 373.46 Higher molecular weight; methoxy groups may enhance solubility
[1-(3-Chlorobenzyl)piperidin-4-yl]methanol 3-chlorophenyl 4 -CH2OH 255.75 SDS data available; potential toxicity concerns
[1-(4-Methylbenzyl)piperidin-3-yl]methanol 4-methylphenyl 3 -CH2OH 219.32 Lower molecular weight; positional isomerism affects conformation

*Calculated based on formula C16H23NO.

Physicochemical Properties

  • Melting Points : Chlorinated compounds (e.g., 8c, 113–116°C) tend to have higher melting points than methylated derivatives, likely due to stronger intermolecular interactions (e.g., halogen bonding) .

Preparation Methods

Synthesis via Hydrogenation of 4-(Dimethoxymethyl)pyridine Derivatives

A relevant and closely related synthetic approach is described in patent CN112661694B, which details a two-step method for preparing 4-(dimethoxymethyl)piperidine derivatives, a precursor structurally analogous to the target compound:

  • Step 1: Formation of 4-(dimethoxymethyl)pyridine
    React 4-pyridinecarboxaldehyde with a methylating agent (e.g., trimethyl orthoformate) in the presence of a solid acid catalyst such as toluenesulfonic acid or phosphotungstic acid at 20–80 °C for 4–12 hours. This produces 4-(dimethoxymethyl)pyridine with high conversion (>99.5%) and purity (>99%) (Table 1).

  • Step 2: Catalytic Hydrogenation
    Dissolve the 4-(dimethoxymethyl)pyridine in an organic solvent (e.g., methanol), add a noble metal catalyst such as Ru/TiO2 (15% Ru loading), and conduct hydrogenation under 2–4 MPa hydrogen pressure at 40–100 °C for 2–12 hours. After reaction completion, filtration and distillation yield 4-(dimethoxymethyl)piperidine with yields up to 97.1% and purity of 99.7% by GC analysis.

This method demonstrates mild reaction conditions, catalyst recyclability, and cost-effectiveness, making it a promising route for piperidine derivatives functionalized at the 4-position with hydroxymethyl or related groups (Table 1).

Step Reactants & Conditions Catalyst Temp (°C) Pressure (MPa) Time (h) Yield (%) Purity (%) Notes
1 4-pyridinecarboxaldehyde + trimethyl orthoformate Solid acid (e.g., TsOH) 20–80 Atmospheric 4–12 >99.5 (conv.) >99 Methylation to 4-(dimethoxymethyl)pyridine
2 4-(dimethoxymethyl)pyridine + H2 + Ru/TiO2 Ru/TiO2 (15% Ru) 40–100 2–4 2–12 96–97.1 99.7 Hydrogenation to 4-(dimethoxymethyl)piperidine

Table 1: Key conditions and results for preparation of 4-(dimethoxymethyl)piperidine, a close analog precursor to the target compound.

Reductive Amination and Catalytic Hydrogenation Approaches

In medicinal chemistry literature, preparation of N-substituted piperidine derivatives such as {1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol involves:

  • Reductive amination of 4-piperidone or 4-piperidinol derivatives with 3,4-dimethylbenzaldehyde or its equivalents to introduce the 3,4-dimethylbenzyl substituent on the nitrogen.
  • Catalytic hydrogenation to reduce intermediates and stabilize stereochemistry.

For example, related compounds (N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines) have been synthesized by:

  • Deprotection and dehydration of intermediates under reflux.
  • Catalytic hydrogenation using palladium or ruthenium catalysts.
  • Reductive amination using aldehydes and amines under mild conditions.

These methods yield high purity products suitable for pharmacological evaluation.

Research Findings and Analytical Data

  • The hydrogenation step typically uses Ru/TiO2 catalysts with ruthenium loading around 15%, under hydrogen pressures of 2–4 MPa and temperatures between 40–100 °C.
  • Reaction times vary from 2 to 12 hours, with yields exceeding 96% and purity greater than 99% by gas chromatography.
  • Elemental analysis confirms the expected composition with minimal deviation from theoretical values.
  • Catalyst and solvent recycling is feasible, enhancing process sustainability and reducing costs.

Summary of Preparation Methodology

Preparation Stage Description Conditions & Catalysts Outcome
Methylation of 4-pyridinecarboxaldehyde Reaction with methylating agent under acid catalysis Solid acid catalyst (TsOH, phosphotungstic acid), 20–80 °C, 4–12 h 4-(dimethoxymethyl)pyridine, >99.5% conversion
Catalytic hydrogenation Hydrogenation of 4-(dimethoxymethyl)pyridine to piperidine derivative Ru/TiO2 catalyst, 2–4 MPa H2, 40–100 °C, 2–12 h 4-(dimethoxymethyl)piperidine, 96–97% yield, >99% purity
Reductive amination (for N-substitution) Reaction of piperidone/piperidinol with 3,4-dimethylbenzaldehyde Pd or Ru catalysts, mild hydrogenation N-(3,4-dimethylbenzyl)piperidin-4-yl derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol
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{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol

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